molecular formula C16H14N4O2S B2999639 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207056-35-6

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2999639
CAS No.: 1207056-35-6
M. Wt: 326.37
InChI Key: VOMFFLHKSQXGBH-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a methylamino group and a benzo moiety contributes to its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various bacterial and fungal strains.

  • Case Study 1 : A study evaluated several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32.6 μg/mL against S. aureus, outperforming standard antibiotics such as itraconazole (MIC = 47.5 μg/mL) .
CompoundTarget OrganismMIC (μg/mL)
Thiadiazole DerivativeS. aureus32.6
Standard AntibioticE. coli47.5

Antitumor Activity

The antitumor potential of this compound has been highlighted in various studies. The structural features of the compound are essential in determining its cytotoxic effects.

  • Case Study 2 : In vitro studies showed that the compound exhibited cytotoxic activity against human glioblastoma U251 cells with an IC50 value of 23.30 ± 0.35 mM . This suggests that modifications in the thiadiazole ring can enhance cytotoxicity.
Cell LineIC50 (mM)
Human Glioblastoma U25123.30

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole derivatives have also been documented. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against seizures.

  • Case Study 3 : In a study assessing various thiadiazole derivatives, the compound was found to significantly reduce seizure duration in animal models when compared to the reference drug sodium valproate .
CompoundSeizure Duration Reduction (%)
Thiadiazole Derivative100%
Sodium ValproateComparable

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:

  • Substituents on the Thiadiazole Ring : The presence of electron-donating groups such as methyl enhances antimicrobial and antitumor activities.
  • Positioning of Functional Groups : The placement of groups like methylamino and carboxamide impacts the overall potency against specific targets.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-17-15(21)8-10-2-5-12(6-3-10)18-16(22)11-4-7-13-14(9-11)20-23-19-13/h2-7,9H,8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMFFLHKSQXGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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